Nickel(II) acetylacetonate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

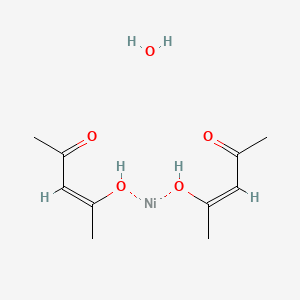

Nickel(II) acetylacetonate hydrate is a coordination complex with the chemical formula Ni(C₅H₇O₂)₂·2H₂O. It is a blue-green crystalline compound that is soluble in organic solvents. This compound is widely used in various fields, including catalysis, materials synthesis, and organic chemistry, due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II) acetylacetonate hydrate is typically prepared by reacting nickel(II) salts, such as nickel(II) chloride hexahydrate or nickel(II) hydroxide, with acetylacetone in the presence of a weak base like sodium acetate. The reaction can be represented as follows: [ \text{Ni(OH)}_2 + 2 \text{CH}_3\text{COCH}_2\text{COCH}_3 \rightarrow \text{Ni(C}_5\text{H}_7\text{O}_2\text{)}_2 + 2 \text{H}_2\text{O} ] The product is then crystallized to obtain the desired compound .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Nickel(II) acetylacetonate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state complexes.

Reduction: It can be reduced to nickel(0) complexes.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other bidentate ligands or monodentate ligands.

Major Products Formed:

Oxidation: Formation of nickel(III) acetylacetonate.

Reduction: Formation of nickel(0) complexes.

Substitution: Formation of new nickel(II) complexes with different ligands.

Scientific Research Applications

Nickel(II) acetylacetonate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of nickel-based nanomaterials and catalysts.

Biology: It is used in the study of nickel’s biological roles and its interactions with biomolecules.

Medicine: Research is ongoing into its potential use in medical applications, such as in the development of nickel-based drugs.

Mechanism of Action

The mechanism of action of nickel(II) acetylacetonate hydrate involves its ability to coordinate with various ligands and participate in catalytic cycles. The nickel center in the complex can undergo oxidation and reduction, facilitating various chemical transformations. The acetylacetonate ligands stabilize the nickel center and enhance its reactivity .

Comparison with Similar Compounds

- Cobalt(II) acetylacetonate

- Copper(II) acetylacetonate

- Iron(III) acetylacetonate

- Zinc(II) acetylacetonate

Comparison: Nickel(II) acetylacetonate hydrate is unique due to its specific coordination environment and reactivity. Compared to cobalt(II) and copper(II) acetylacetonates, it exhibits different catalytic properties and stability. For instance, nickel(II) acetylacetonate is more effective in certain polymerization reactions compared to its cobalt and copper counterparts .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Nickel(II) acetylacetonate hydrate in laboratory settings?

this compound is typically synthesized via hydrothermal or solvothermal methods. A common protocol involves dissolving nickel precursors (e.g., NiCl₂ or Ni(acac)₂) in alkaline solutions with reducing agents like hydrazine hydrate. For example, a hydrothermal method at 120°C for 24 hours in a Teflon-lined autoclave yields nanostructured nickel hydroxide precursors . Key parameters include:

- Precursor concentration : 0.5 mmol Ni(acac)₂ in 15 mL NaOH (12 M) .

- Reducing agents : Hydrazine hydrate (9.6 mmol) for controlled reduction .

- Post-synthesis treatment : Washing with isopropanol/methanol and vacuum drying .

Q. What safety protocols are essential when handling this compound?

Safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- First aid : Immediate rinsing with water for skin/eye exposure; medical consultation if ingested .

- Storage : Dry, ventilated areas away from strong oxidizers .

Q. How is this compound characterized to confirm structural and chemical purity?

Common techniques include:

- X-ray diffraction (XRD) : To verify crystallinity and phase purity .

- Scanning electron microscopy (SEM) : For morphology analysis (e.g., nanosheets or nanoparticles) .

- FTIR spectroscopy : To confirm acetylacetonate ligand coordination (C=O and C-H stretches) .

- Thermogravimetric analysis (TGA) : To assess hydration levels and thermal stability .

Advanced Research Questions

Q. What methodologies optimize the catalytic activity of this compound in organic synthesis?

Catalytic efficiency is enhanced by:

- Precursor modification : Using anhydrous vs. hydrated forms to control reactivity .

- Support materials : Embedding Ni(acac)₂-derived nanoparticles on carbon or graphene for improved stability .

- Reaction conditions : Adjusting temperature (80–150°C) and solvent polarity (e.g., benzyl alcohol) to tailor selectivity in hydrogenation or polymerization .

Q. How do synthesis parameters influence the morphology of Ni(acac)₂-derived nanomaterials?

Variations in:

- Reduction time : Shorter durations (e.g., 6 hours) yield smaller nanoparticles, while longer times (24 hours) form nanosheets .

- Precursor ratios : Higher Ni(acac)₂ concentrations promote agglomeration, affecting surface area and catalytic sites .

- Temperature : Solvothermal synthesis at 180°C produces alloyed nanostructures (e.g., RuNi) with enhanced electrocatalytic activity .

Q. How can contradictions in reported catalytic efficiencies be resolved?

Discrepancies arise from:

- Hydration state : Dihydrate (CAS 14363-16-7) vs. anhydrous (CAS 120156-44-7) forms exhibit differing ligand stability and metal center accessibility .

- Characterization gaps : Inconsistent use of TEM vs. XRD to assess nanoparticle size/distribution .

- Reaction environment : Aqueous vs. non-polar solvents alter ligand dissociation kinetics, impacting turnover rates .

Q. What role does Ni(acac)₂ play in high-entropy alloy (HEA) catalyst development?

Ni(acac)₂ serves as a Ni²⁺ precursor in HEA synthesis, where it co-decomposes with other metal acetylacetonates (e.g., Pd, Fe) under reducing conditions. Key steps include:

- Coordination-controlled decomposition : Thermal treatment (200–300°C) in inert atmospheres to form alloyed phases .

- Ligand-mediated morphology : Acetylacetonate ligands stabilize metal nuclei, enabling square atomic arrangements in 2D HEA nanosheets .

Properties

CAS No. |

120156-44-7 |

|---|---|

Molecular Formula |

C10H18NiO5 |

Molecular Weight |

276.94 g/mol |

IUPAC Name |

4-hydroxypent-3-en-2-one;nickel;hydrate |

InChI |

InChI=1S/2C5H8O2.Ni.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2 |

InChI Key |

HRNADIRXJROXRG-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Ni] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Ni] |

physical_description |

Emerald-green solid, soluble in water; [Merck Index] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.